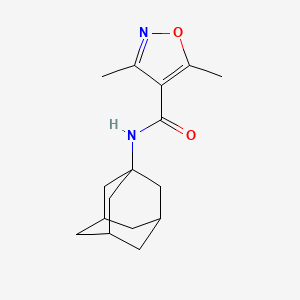
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively researched for its potential as an anti-cancer agent. It was originally discovered as a tumor necrosis factor (TNF) inducer and has since been found to have multiple mechanisms of action, including the activation of the immune system and the inhibition of angiogenesis.
作用機序
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has multiple mechanisms of action. It has been found to induce the production of TNF, which can lead to the destruction of tumor cells. It also activates the immune system, leading to the recruitment of immune cells to the site of the tumor. Additionally, this compound has been found to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
This compound has been found to have multiple biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, which are important for the immune response. It also activates the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. This compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models, making it a well-characterized compound. However, this compound has some limitations as well. It has been found to have a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide. One area of interest is the development of analogs that may have improved efficacy and safety profiles. Another area of research is the identification of biomarkers that may predict response to this compound treatment. Additionally, there is interest in combining this compound with other therapies, such as immunotherapy or targeted therapy, to improve treatment outcomes. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and its potential role in the treatment of other diseases beyond cancer.
合成法
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride and subsequent reaction with methylamine. The final product is purified through recrystallization.
科学的研究の応用
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, it has been shown to have activity against a variety of tumor types, including lung, colon, and breast cancer. It has also been found to enhance the effects of chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-11(9(2)6-8)14-13(16)12-7-10(3)17-15-12/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBXPJDMVXVXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)
![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)

![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)


![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)
![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)


![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
